molecular formula C13H10F2N2O B14090176 5-amino-2-fluoro-N-(4-fluorophenyl)benzamide

5-amino-2-fluoro-N-(4-fluorophenyl)benzamide

Cat. No.: B14090176
M. Wt: 248.23 g/mol
InChI Key: FEWFPKUFAWBVJU-UHFFFAOYSA-N
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Description

5-amino-2-fluoro-N-(4-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H10F2N2O. It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two fluorine atoms and an amino group attached to a benzamide core, making it a unique and valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-fluoro-N-(4-fluorophenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 4-fluorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-fluoro-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Based on the search results, there is no direct information available regarding the applications of the specific compound "5-amino-2-fluoro-N-(4-fluorophenyl)benzamide." However, the search results do provide information on related compounds and their applications, which may offer some insight.

N-(5-Amino-2-fluorophenyl)benzamide, a related compound (CID 11148928), is listed in PubChem .
A study discusses the synthesis and biological studies of N-phenylbenzamide derivatives, noting their potential as antiprotozoal agents . One derivative, compound 1a , showed promise in treating African trypanosomiasis in mice by disrupting kinetoplast DNA (kDNA) . These compounds could potentially be developed against kinetoplastid parasites and parasites with AT-rich nuclear DNA .

Other research includes:

  • Methods for synthesizing 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone, an intermediate used in pharmaceutical synthesis .
  • Studies on various benzamide derivatives and their synthesis .
  • The use of chemical exchange saturation transfer (CEST) MRI to image lactate in cancer and metabolic disorders .
  • Latest advances in antibacterial polymeric systems, including responsive antibacterial activity, anti-biofilm formation, and antibacterial polymeric films .

Mechanism of Action

The mechanism of action of 5-amino-2-fluoro-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2-fluoro-N-(4-fluorophenyl)benzamide is unique due to the presence of both fluorine atoms and an amino group, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other benzamide derivatives.

Biological Activity

5-Amino-2-fluoro-N-(4-fluorophenyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a biopesticide. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C13H11F2N3O\text{C}_13\text{H}_{11}\text{F}_2\text{N}_3\text{O}

This compound features an amine group, a benzamide structure, and fluorine substitutions that enhance its biological activity.

Biological Activities

1. Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, fluorinated benzamides have been shown to inhibit histone deacetylase (HDAC) enzymes, which are crucial in regulating gene expression related to cancer cell proliferation. A related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), demonstrated significant HDAC3 inhibition with an IC50 of 95.48 nM and exhibited solid tumor cell inhibitory activities with an IC50 of 1.30 μM against HepG2 cells .

Table 1: Antitumor Activity of Related Compounds

CompoundTargetIC50 (μM)Tumor Growth Inhibition (%)
FNAHDAC30.09548.89
SAHAHDAC1/2/317.2548.13

The mechanism of action involves promoting apoptosis and causing G2/M phase arrest in the cell cycle, indicating its potential effectiveness in cancer treatment .

2. Biopesticidal Properties

This compound has also been investigated for its pesticidal properties. The compound's structural characteristics suggest it may serve as a biopesticide by interfering with pest physiology at the molecular level. The incorporation of fluorine atoms is known to enhance the bioactivity of agrochemicals, making this compound a candidate for further research in agricultural applications .

Case Studies

Case Study 1: Antitumor Efficacy in Xenograft Models

In a xenograft model study involving human cancer cells, the application of FNA resulted in significant tumor growth inhibition compared to control groups. This study underscores the potential of fluorinated benzamides in developing targeted cancer therapies .

Case Study 2: Pesticidal Applications

Research into the pesticidal efficacy of various fluorinated compounds has shown that they can effectively control pest populations while minimizing environmental impact. The specific mechanisms through which this compound operates remain to be elucidated but may involve disruption of metabolic pathways critical to pest survival .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 5-amino-2-fluoro-N-(4-fluorophenyl)benzamide?

  • Methodology :

Coupling Reactions : Use Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to introduce the 4-fluorophenyl group to the benzamide core .

Fluorination : Optimize fluorination via electrophilic substitution (e.g., using Selectfluor®) at the 2-position of the benzamide ring. Monitor reaction progress with 19F^{19}\text{F} NMR .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Techniques :

NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify aromatic proton environments and fluorine substituents. 19F^{19}\text{F} NMR is critical for distinguishing fluorinated positions .

Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., C13H10F2N2O\text{C}_{13}\text{H}_{10}\text{F}_{2}\text{N}_{2}\text{O}, expected [M+H]+^+: 265.08) .

X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents, as demonstrated for analogous fluorobenzamides .

Q. What preliminary assays are suitable for evaluating antibacterial activity?

  • Experimental Design :

MIC Testing : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

Enzyme Inhibition : Screen for activity against bacterial enzymes like AcpS-PPTase, which are implicated in fatty acid biosynthesis .

Cytotoxicity : Assess mammalian cell viability (e.g., HEK293 cells) via MTT assay to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

  • Approach :

Modify Substituents : Compare analogs with varying fluorophenyl groups (e.g., 2,4-difluoro vs. 4-fluoro) to assess lipophilicity (logP) and metabolic stability using liver microsome assays .

Introduce Trifluoromethyl Groups : Enhance membrane permeability by substituting the benzamide’s amino group with a trifluoromethyl moiety, as seen in related compounds with improved bioavailability .

Computational Modeling : Apply QSPR models to predict ADME properties and guide synthetic prioritization .

Q. How should contradictory data on enzyme inhibition mechanisms be resolved?

  • Analysis Framework :

Kinetic Studies : Perform steady-state enzyme kinetics (e.g., KiK_i, VmaxV_{\text{max}}) to differentiate competitive vs. non-competitive inhibition .

Structural Biology : Co-crystallize the compound with target enzymes (e.g., AcpS-PPTase) to identify binding interactions and validate hypotheses .

Pathway Analysis : Use transcriptomics (RNA-seq) to detect downstream effects on bacterial fatty acid biosynthesis pathways .

Q. What computational tools are effective for predicting binding interactions with bacterial targets?

  • Workflow :

Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with AcpS-PPTase active sites. Prioritize poses with hydrogen bonding to conserved residues (e.g., Arg42, Asp76) .

MD Simulations : Run 100-ns molecular dynamics trajectories (GROMACS) to assess binding stability and entropy changes .

Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and correlate with experimental IC50_{50} values .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Optimization Strategies :

Flow Chemistry : Transition from batch to continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., over-fluorination) .

Catalyst Screening : Test Pd/XPhos or Pd/JohnPhos systems for coupling efficiency. Monitor turnover numbers (TON) via ICP-MS .

DoE (Design of Experiments) : Use factorial design to identify critical parameters (temperature, solvent polarity) affecting yield .

Q. Key Notes

  • Structural Nuances : Fluorine’s electronegativity and hydrogen-bonding capacity critically influence target interactions .
  • Data Reproducibility : Validate enzyme inhibition assays with positive controls (e.g., triclosan for AcpS-PPTase) .

Properties

Molecular Formula

C13H10F2N2O

Molecular Weight

248.23 g/mol

IUPAC Name

5-amino-2-fluoro-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C13H10F2N2O/c14-8-1-4-10(5-2-8)17-13(18)11-7-9(16)3-6-12(11)15/h1-7H,16H2,(H,17,18)

InChI Key

FEWFPKUFAWBVJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)N)F)F

Origin of Product

United States

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